N-(2-ethoxyphenyl)-1H-benzimidazol-2-amine
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Overview
Description
N-(2-ethoxyphenyl)-1H-benzimidazol-2-amine is a member of benzimidazoles.
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, including N-(2-ethoxyphenyl)-1H-benzimidazol-2-amine, have been studied for their anticancer potential. For example, certain benzimidazole derivatives were synthesized and tested against HeLa and PC3 cells, showing moderate cytotoxic effects against HeLa cells, indicating potential anticancer applications (El-Shekeil, Obeid, & Al-Aghbari, 2012).
Biological Activity and Cytotoxicity
Various benzimidazole compounds, including some derivatives similar to this compound, have been synthesized and evaluated for their biological activity. Studies on these compounds show that they possess significant biological activity, including antibacterial and antifungal effects, as well as cytotoxicity against different cancer cell lines such as breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) (Ghani & Mansour, 2011).
Antihistaminic Activity
This compound and related compounds have been investigated for their antihistaminic activity. These studies revealed that certain benzimidazole derivatives, synthesized using specific methods, exhibited potent antihistamine properties after oral administration in animal models, indicating their potential use in treating allergic reactions (Janssens et al., 1985).
Chemical and Structural Analysis
There have been studies focusing on the detailed chemical and structural analysis of benzimidazole derivatives. These analyses include spectroscopic and electrochemical studies, theoretical calculations, and assessments of molecular structures and vibrational frequencies. Such studies provide insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (Abdel Ghani & Mansour, 2012).
Antineoplastic and Antifilarial Agents
Benzimidazole derivatives have also been synthesized and tested for their potential as antineoplastic and antifilarial agents. Some of these compounds have shown significant activity against L1210 cells and demonstrated promise in inhibiting mitotic spindle formation, which is crucial in cancer treatment. Additionally, these compounds have shown significant in vivo antifilarial activity against various parasites in animal models, indicating their potential use in treating filarial infections (Ram et al., 1992).
Fluorescence Properties and Applications
Certain benzimidazole derivatives, including those related to this compound, exhibit properties like aggregation-induced and crystallization-enhanced emission. These properties are significant for applications in materials science, such as in the development of new fluorescent materials for various technological applications (Cao et al., 2014).
Synthesis and Application in OLEDs
Benzimidazole derivatives have been used in the synthesis of bipolar molecules for applications in organic light-emitting diodes (OLEDs). These compounds, due to their electronic properties, have been found to be effective in creating efficient and stable OLEDs, demonstrating the wide range of applications of benzimidazole derivatives in advanced electronic and optical devices (Ge et al., 2008).
Properties
Molecular Formula |
C15H15N3O |
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Molecular Weight |
253.3 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C15H15N3O/c1-2-19-14-10-6-5-9-13(14)18-15-16-11-7-3-4-8-12(11)17-15/h3-10H,2H2,1H3,(H2,16,17,18) |
InChI Key |
MHDRXRCSSCURNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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